N-(1,3-benzodioxol-5-yl)-2-chloroacetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is an organic compound characterized by the presence of a benzodioxole ring and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide typically involves the reaction of 1,3-benzodioxole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:
- Dissolve 1,3-benzodioxole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The chloroacetamide group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, or alcohols in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of N-(1,3-benzodioxol-5-yl)-2-substituted acetamides.
Oxidation: Formation of benzodioxole-quinone derivatives.
Reduction: Formation of N-(1,3-benzodioxol-5-yl)-2-aminoacetamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets. The benzodioxole ring can interact with biological macromolecules, while the chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(1,3-benzodioxol-5-yl)-2-iodoacetamide: Similar structure but with an iodine atom instead of chlorine.
N-(1,3-benzodioxol-5-yl)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-chloroacetamide is unique due to its specific reactivity and potential applications. The presence of the chloroacetamide group allows for selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a compound of interest in medicinal chemistry research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIYZYYNHWRQMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352860 |
Source
|
Record name | N-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227199-07-7 |
Source
|
Record name | N-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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